molecular formula C21H28FN3O2 B11170839 1-Cyclohexyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-Cyclohexyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B11170839
M. Wt: 373.5 g/mol
InChI Key: RNFFLZCYGGHYLH-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that features a unique combination of cyclohexyl, fluorophenyl, piperazine, and pyrrolidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-(4-fluorophenyl)piperazine. This can be achieved through the reaction of 4-fluoroaniline with piperazine under appropriate conditions.

    Cyclohexylation: The next step involves the introduction of the cyclohexyl group to the piperazine derivative. This can be done using cyclohexyl chloride in the presence of a base such as sodium hydride.

    Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring. This can be achieved through a cyclization reaction involving the intermediate formed in the previous step and a suitable reagent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-cyclohexyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclohexyl-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one
  • 1-cyclohexyl-4-[4-(4-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
  • 1-cyclohexyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

Uniqueness

1-cyclohexyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for medicinal chemistry applications, as the fluorine atom can influence the compound’s pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C21H28FN3O2

Molecular Weight

373.5 g/mol

IUPAC Name

1-cyclohexyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C21H28FN3O2/c22-17-6-8-18(9-7-17)23-10-12-24(13-11-23)21(27)16-14-20(26)25(15-16)19-4-2-1-3-5-19/h6-9,16,19H,1-5,10-15H2

InChI Key

RNFFLZCYGGHYLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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